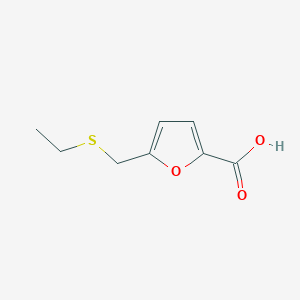![molecular formula C11H13FN2S B13307789 5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13307789.png)
5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile is an organic compound with the molecular formula C₁₁H₁₃FN₂S. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a fluorine atom, a nitrile group, and a methylsulfanyl group, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-nitrobenzonitrile with 3-(methylsulfanyl)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow reactors to enhance efficiency and safety. Continuous-flow synthesis allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, this method minimizes the formation of byproducts and reduces the risk of hazardous reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitrile group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-nitrobenzonitrile: A precursor in the synthesis of 5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile.
5-Fluoro-2-methylbenzonitrile: Similar structure but lacks the methylsulfanyl group.
2-{[3-(Methylsulfanyl)propyl]amino}benzonitrile: Similar structure but lacks the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the methylsulfanyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H13FN2S |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
5-fluoro-2-(3-methylsulfanylpropylamino)benzonitrile |
InChI |
InChI=1S/C11H13FN2S/c1-15-6-2-5-14-11-4-3-10(12)7-9(11)8-13/h3-4,7,14H,2,5-6H2,1H3 |
Clave InChI |
CQCVQMZLLHFSAW-UHFFFAOYSA-N |
SMILES canónico |
CSCCCNC1=C(C=C(C=C1)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


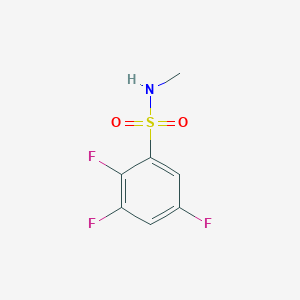
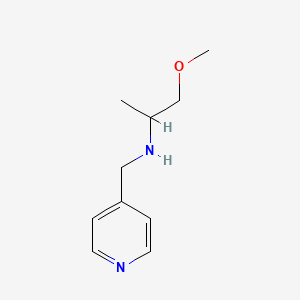
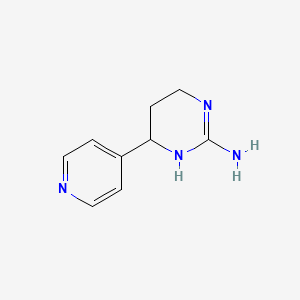
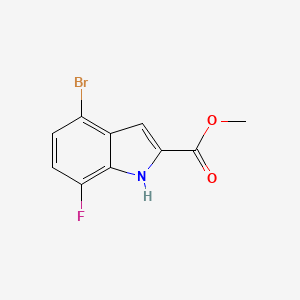
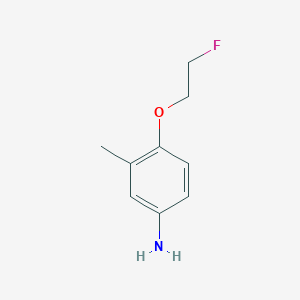
![N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B13307731.png)
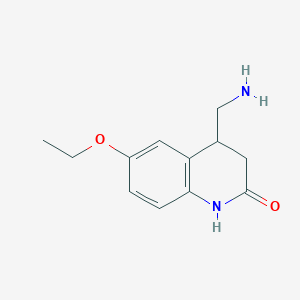

![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13307748.png)
![6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine](/img/structure/B13307753.png)
![2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B13307757.png)
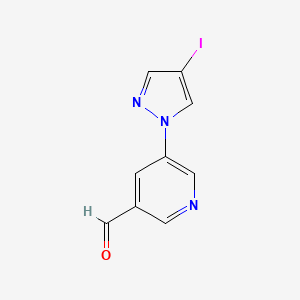
![1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13307767.png)
